methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a combination of imidazole, piperidine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by sulfonylation and subsequent coupling with piperidine and benzoate groups. Common reagents used in these reactions include sulfonyl chlorides, piperidine, and methyl benzoate under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the sulfonyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the imidazole or piperidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
Methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific functional properties
Mechanism of Action
The mechanism of action of methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Shares the imidazole and benzoate moieties but lacks the piperidine and sulfonyl groups.
4-((4-(1H-imidazol-1-yl)phenyl)sulfonyl)piperidine: Contains the imidazole and piperidine rings but differs in the substitution pattern and functional groups.
Uniqueness
Methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both imidazole and piperidine rings, along with sulfonyl and benzoate groups, makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 4-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S2/c1-19-12-9-18-17(19)27(22,23)14-7-10-20(11-8-14)28(24,25)15-5-3-13(4-6-15)16(21)26-2/h3-6,9,12,14H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCMATYPXIDNQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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